2-Dechloroethylifosfamide

Beschreibung

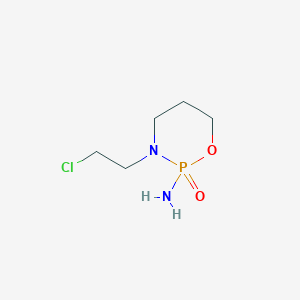

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLJLJCDSTWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909417 | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53459-55-5, 105308-45-0 | |

| Record name | Dechloroethylifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53459-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloroethylifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECHLOROETHYLIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Dechloroethylifosfamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifosfamide (IFO) is a cornerstone of chemotherapy, a prodrug requiring metabolic activation to exert its cytotoxic effects against a range of solid tumors and hematologic malignancies.[1][2][3] Its clinical utility, however, is frequently shadowed by significant toxicities, including nephrotoxicity and neurotoxicity.[1][2] These adverse effects are intrinsically linked to its complex metabolic pathways. This guide delves into the mechanism of action of a specific metabolite, 2-dechloroethylifosfamide, within the broader context of ifosfamide's biotransformation. It aims to provide a comprehensive understanding of why this particular metabolic route is considered a detoxification pathway, thereby offering critical insights for professionals engaged in optimizing cancer therapeutics.

The Metabolic Landscape of Ifosfamide: Activation vs. Detoxification

Ifosfamide, in its administered form, is therapeutically inert.[4][5] Its journey to becoming a potent anti-cancer agent begins in the liver, where it undergoes extensive metabolism orchestrated primarily by cytochrome P450 (CYP) enzymes.[1][6] This metabolic process is a critical bifurcation, leading to either the generation of the ultimate cytotoxic agent or the formation of inactive and potentially toxic byproducts.

The two primary, competing metabolic pathways for ifosfamide are:

-

4-Hydroxylation (Activation): This is the therapeutically desired pathway. Catalyzed mainly by CYP3A4 and CYP2B6, this reaction adds a hydroxyl group to the C4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide.[1][6][7] This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide is unstable and spontaneously decomposes to yield two crucial products:

-

N-Dechloroethylation (Detoxification and Toxicity): This pathway involves the removal of one of the chloroethyl side chains from the nitrogen atoms of the ifosfamide molecule.[7][8] This process, also mediated by CYP enzymes, particularly CYP3A4 and CYP2B6, leads to the formation of this compound or 3-dechloroethylifosfamide.[6][7][9] Crucially, this reaction also produces equimolar amounts of chloroacetaldehyde (CAA) , a metabolite strongly implicated in the neurotoxic and nephrotoxic side effects of ifosfamide.[4][7]

The balance between 4-hydroxylation and N-dechloroethylation is a key determinant of both the efficacy and toxicity of ifosfamide treatment.

Visualizing the Metabolic Crossroads

Caption: Metabolic pathways of Ifosfamide.

The Core Mechanism of Action: DNA Alkylation by Isophosphoramide Mustard

The anticancer efficacy of ifosfamide is ultimately mediated by isophosphoramide mustard (IPM).[2] IPM is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. These groups are highly electrophilic and readily form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine.[10]

The bifunctional nature of IPM is critical to its potent cytotoxicity. It allows for the formation of:

-

Intrastrand cross-links: Cross-links between two guanine bases on the same DNA strand.

-

Interstrand cross-links: Cross-links between guanine bases on opposite strands of the DNA double helix.

Interstrand cross-links are particularly lethal to cancer cells. They physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription. This blockade of fundamental cellular processes triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[6][11][12]

Visualizing DNA Cross-linking

Caption: Workflow of a standard MTT cytotoxicity assay.

Assessment of DNA Damage: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. [13]When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. This assay is particularly useful for assessing the genotoxic effects of alkylating agents. [14]

Step-by-Step Protocol:

-

Cell Treatment: Expose cells to the test compounds (e.g., isophosphoramide mustard, this compound).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Analytical Quantification of Metabolites

Accurate quantification of ifosfamide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used analytical technique for this purpose. [15][16]

Key Steps in Method Development:

-

Sample Preparation: Develop a robust method for extracting the analytes from the biological matrix (e.g., plasma, urine), often involving protein precipitation or liquid-liquid extraction. [15]

-

Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, flow rate) to achieve good separation of ifosfamide and its various metabolites.

-

Mass Spectrometric Detection: Fine-tune the mass spectrometer parameters (ion transitions, collision energies) for sensitive and specific detection of each analyte. [15]

-

Method Validation: Validate the assay for linearity, accuracy, precision, and stability according to regulatory guidelines.

Conclusion and Future Directions

The mechanism of action of this compound is best understood as a mechanism of inactivation . Its formation through the N-dechloroethylation pathway represents a metabolic shunt that prevents the generation of the therapeutically active isophosphoramide mustard. While this pathway effectively detoxifies ifosfamide, it concurrently produces the neurotoxic and nephrotoxic metabolite chloroacetaldehyde, highlighting the double-edged nature of ifosfamide metabolism.

For researchers and drug development professionals, a deep understanding of these competing pathways is paramount. Future research should continue to focus on strategies to favorably modulate ifosfamide metabolism, such as:

-

Selective Inhibition of CYP Enzymes: Investigating selective inhibitors of the CYP isoforms responsible for N-dechloroethylation could potentially shift the metabolic balance towards the activation pathway, thereby enhancing efficacy and reducing toxicity. [8]

-

Enantiomer-Specific Therapies: Ifosfamide is administered as a racemic mixture, and its enantiomers are metabolized differently. [6]Further exploration of the therapeutic potential of individual enantiomers may lead to improved treatment outcomes.

-

Development of Novel Oxazaphosphorines: Designing new analogues of ifosfamide that are less susceptible to N-dechloroethylation could lead to the development of safer and more effective anticancer agents.

By continuing to unravel the complexities of ifosfamide's metabolic fate, the scientific community can pave the way for more refined and targeted cancer therapies that maximize therapeutic benefit while minimizing debilitating side effects.

References

- Springate, J. E. (n.d.). Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures.

- (n.d.). Ifosfamide Pathway, Pharmacokinetics - ClinPGx.

- (n.d.). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics.

-

Kaijser, G. P., Korst, A., Beijnen, J. H., Bult, A., & Underberg, W. J. (1993). The analysis of ifosfamide and its metabolites (review). Anticancer Research, 13(5A), 1311-24. Retrieved from [Link]

-

Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 26(6), 439-56. Retrieved from [Link]

- (n.d.). Ifosfamide Pathway, Pharmacodynamics - ClinPGx.

-

Cushnir, J. R., Susedka, K., Ruzicka, J. A., & Tomasz, M. (2007). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 35(1), 35-41. Retrieved from [Link]

-

(n.d.). Simplified diagram of ifosfamide metabolism. Ifosfamide is a prodrug.... ResearchGate. Retrieved from [Link]

-

Ades, S. (2024). Ifosfamide. StatPearls. Retrieved from [Link]

-

(n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Request PDF. ResearchGate. Retrieved from [Link]

-

Boddy, A. V., & Idle, J. R. (1993). Ifosfamide metabolism and pharmacokinetics (review). Anticancer Research, 13(5A), 1325-30. Retrieved from [Link]

-

Roy, P., Tretyakov, O., Wright, J., & Waxman, D. J. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1309-18. Retrieved from [Link]

-

Kurowski, V., Cerny, T., & Wagner, T. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chioroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Clinical Cancer Research, 3(2), 269-275. Retrieved from [Link]

-

Roy, P., Yu, L. J., Crespi, C. L., & Waxman, D. J. (1999). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Drug Metabolism and Disposition, 27(6), 655-66. Retrieved from [Link]

-

Mohrmann, I., Ansorge, S., Schmich, U., & Schönfeld, B. (1994). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Pediatric Nephrology, 8(2), 157-63. Retrieved from [Link]

-

(n.d.). A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. Frontiers. Retrieved from [Link]

-

(2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

Gzella, A., Grynkiewicz, G., & Matusiak, G. (2004). Analysis of the Urinary Excretion of Ifosfamide and its N-Dechloroethylated Metabolites in Children Using P-NMR Spectroscopy. Polish Journal of Chemistry, 78, 935-941. Retrieved from [Link]

-

Nikolova, T., Marini, F., & Kaina, B. (2017). Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 819-820, 26-33. Retrieved from [Link]

-

Huang, X., O'Brien, M., & Zhang, S. (2007). A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. Toxicology Mechanisms and Methods, 17(6), 349-358. Retrieved from [Link]

-

(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Cerea, G., & Cividio, M. (2003). Pharmacology of Ifosfamide. Oncology, 65(Suppl. 2), 7-14. Retrieved from [Link]

-

(2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0142766. Retrieved from [Link]

-

Collins, A. R., & El Yamani, N. (2016). Comet assay: a versatile but complex tool in genotoxicity testing. Archives of Toxicology, 90(10), 2387-2400. Retrieved from [Link]

-

(n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

(2021). Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv. Retrieved from [Link]

-

(n.d.). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Request PDF. ResearchGate. Retrieved from [Link]

-

(2021). Encephalopathy Associated with Ifosfamide Use in the Treatment of Patient with Diffuse Large B Cell Lymphoma. Sci Forschen. Retrieved from [Link]

-

Rieger, R., Michaelis, A., & Nicoloff, H. (2000). Adaptation to alkylation damage in DNA measured by the comet assay. Environmental and Molecular Mutagenesis, 35(3), 223-228. Retrieved from [Link]

-

(n.d.). Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. Request PDF. ResearchGate. Retrieved from [Link]

-

Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. Retrieved from [Link]

-

Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. irispublishers.com [irispublishers.com]

- 12. irispublishers.com [irispublishers.com]

- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Dechloroethylifosfamide

Abstract

2-Dechloroethylifosfamide is a principal metabolite of the alkylating antineoplastic agent, Ifosfamide. The formation of this metabolite occurs via side-chain oxidation, a metabolic pathway that competes with the therapeutic activation of the parent drug and contributes to its overall toxicological profile through the concurrent release of chloroacetaldehyde.[1] The availability of a pure, well-characterized standard of this compound is therefore critical for a range of research applications, including pharmacokinetic studies, toxicological assessments, and the development of analytical methods to monitor patient metabolism. This guide provides a comprehensive, technically-grounded methodology for the chemical synthesis and subsequent purification of this compound, designed to yield a high-purity reference standard suitable for demanding research and development applications. The protocols herein are synthesized from established principles of oxazaphosphorine chemistry and validated analytical techniques.

Introduction: The Scientific Imperative for Pure this compound

Ifosfamide (IF) is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] This activation pathway involves hydroxylation at the C-4 position of the oxazaphosphorine ring. However, a significant portion of an administered ifosfamide dose, up to 50%, is diverted through an alternative pathway of N-dealkylation, leading to the loss of one or both chloroethyl side chains.[4][5] The oxidative removal of the chloroethyl group from the exocyclic nitrogen (N-2 position) yields this compound (2-DCE-IF).

This metabolic diversion is not benign. It reduces the therapeutic efficacy by consuming the parent drug and produces chloroacetaldehyde, a metabolite implicated in the neurotoxic and nephrotoxic side effects observed during ifosfamide therapy.[1][] Consequently, understanding the kinetics and dynamics of 2-DCE-IF formation is paramount for optimizing ifosfamide treatment regimens. This necessitates the availability of a high-purity analytical standard of 2-DCE-IF for use as a reference in quantitative bioanalytical assays.[7] This document details a robust and reproducible approach to its synthesis and purification.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached by adapting established synthetic routes for ifosfamide itself.[8][9] The core of the strategy is the sequential construction of the substituted oxazaphosphorine ring.

Retrosynthetic Logic: Our target molecule, this compound, is an N-phosphorylated heterocyclic amine. The key disconnections are at the P-N bonds. This leads back to a key intermediate, a phosphoramidic dichloride, and the two distinct amine fragments: 3-amino-1-propanol (to form the ring) and a precursor for the exocyclic amine. A crucial choice in the forward synthesis is the order of amine addition to the phosphorus center. A reliable method involves first creating the cyclic phosphorochloridate and then adding the final exocyclic amine.

Forward Synthesis Pathway: The proposed synthesis begins with the reaction of 3-(2-chloroethylamino)-1-propanol with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N). This base is critical as it scavenges the hydrogen chloride (HCl) byproduct, driving the reaction to completion. This cyclization step forms the key intermediate, 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-one 2-chloride. Subsequent reaction of this reactive phosphorochloridate with ethylamine, again in the presence of a base, yields the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a composite methodology derived from analogous syntheses of oxazaphosphorines.[][9] All operations should be performed in a fume hood with appropriate personal protective equipment. Reagents should be anhydrous where specified.

Step 1: Synthesis of 3-(2-Chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-chloride

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Charge the flask with 3-(2-chloroethylamino)-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (2.2 eq) to the solution. The triethylamine serves as an essential acid scavenger for the HCl generated during the reaction.

-

POCl₃ Addition: Add a solution of phosphorus oxychloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1).[10] The disappearance of the starting amino alcohol indicates completion.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of DCM. Concentrate the combined filtrate under reduced pressure to yield the crude intermediate as an oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

Reactor Setup: In a similar setup to Step 1, dissolve the crude 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-chloride in anhydrous DCM and cool to 0°C.

-

Amine Addition: Prepare a solution of ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled intermediate solution. The second equivalent of base neutralizes the HCl formed in this step.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction by TLC until the intermediate is consumed.

-

Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound, typically as a viscous oil or semi-solid.

Purification Strategy and Protocol

The crude product will contain unreacted starting materials, byproducts, and residual solvents. A two-stage purification process involving column chromatography followed by crystallization is recommended to achieve high purity (>99%).

Caption: Multi-step workflow for the purification of this compound.

Step 1: Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with an appropriate non-polar solvent like hexane or dichloromethane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system. Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol).[10][11] The choice of gradient is crucial for separating the more polar product from less polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified, but likely still amorphous, product.

Step 2: Recrystallization

-

Solvent Selection: A mixed solvent system is often effective for crystallizing oxazaphosphorines. A combination of diethyl ether and methanol has been shown to be effective for ifosfamide itself.[12]

-

Procedure: Dissolve the purified product from the chromatography step in a minimum amount of warm methanol. Slowly add diethyl ether until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to induce crystallization.

-

Isolation: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Characterization and Quality Control

The identity, structure, and purity of the final product must be rigorously confirmed using a suite of analytical techniques.

| Parameter | Analytical Technique | Expected Result / Specification | Rationale |

| Identity & Structure | ¹H NMR, ¹³C NMR, ³¹P NMR | Spectra consistent with the proposed structure of this compound. | Confirms the chemical structure and connectivity of atoms. ³¹P NMR is characteristic for phosphoramidates.[5] |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Detection of the molecular ion [M+H]⁺ at m/z corresponding to C₇H₁₆ClN₂O₂P. | Confirms the elemental composition and molecular weight of the compound.[13] |

| Purity | HPLC-UV | >99.0% peak area. | Quantifies the purity of the final compound and detects any minor impurities. A typical detection wavelength is 195 nm.[14] |

| Physical Appearance | Visual Inspection | White crystalline solid. | A basic quality control check. |

| Melting Point | Melting Point Apparatus | A sharp, defined melting range. | A sharp melting point is an indicator of high purity for a crystalline solid. |

Conclusion

The synthesis and purification of this compound, while requiring careful execution of multi-step chemical processes, is achievable through the logical adaptation of established oxazaphosphorine chemistry. The detailed protocols provided in this guide, from the initial cyclization reaction to the final chromatographic and crystallization purification steps, offer a robust framework for producing this critical metabolite as a high-purity analytical standard. The availability of this standard is indispensable for researchers in pharmacology, toxicology, and clinical chemistry who seek to better understand the complex metabolic fate of ifosfamide and its implications for therapeutic efficacy and patient safety.

References

- N.P. Palmer, P.J. K-Sidebottom, U. Nieper, J.A. Double, M.C. Bibby, P.M. Goddard. (1995). Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung.

-

G.J. M. Grutters, J.J.W. A. Boesten, A. Bult, W.J. M. Underberg. (1993). The analysis of ifosfamide and its metabolites (review). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

V. Gilard, M. Malet-martino, R. Martino, U. Niemeyer. (1999). Alkaline Hydrolysis of the Cytostatic Drug, Ifosfamide, and its N-Dechloroethylated Metabolites. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

K. Misiura, R.W. Kinas, W.J. Stec, H. Kusnierczyk, C. Radzikowski, A. Sonoda. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. [Link]

-

V. Gilard, M. Malet-Martino, R. Martino, U. Niemeyer. (1999). Alkaline Hydrolysis of the Cytostatic Drug, Ifosfamide, and its N-Dechloroethylated Metabolites. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Purdue University. (n.d.). Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation. Purdue e-Pubs. [Link]

-

National Center for Biotechnology Information. (n.d.). Ifosfamide. PubChem. [Link]

-

V. Gilard, R. Martino, M. Malet-Martino, U. Niemeyer. (1999). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry. [Link]

-

K. Misiura, R. W. Kinas, W. J. Stec, H. Kusnierczyk, C. Radzikowski, A. Sonoda. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. [Link]

-

M. K. Mišík, M. Grabarczyk, A. Giebułtowicz, P. Wroczyński, M. Nałęcz-Jawecki. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]

- Zhang Lixin, Li Yan, Zhang Peng. (2007). Method of synthesizing ifosfamide.

- S. G. Davies, J. A. A. D. R. P. Correia, D. R. Fenwick, A. D. Smith. (1997). Ifosfamide, analogues thereof and their preparation.

-

MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv. [Link]

-

L. F. Aguilar-Carrasco, L. M. Galindo-Sevilla, A. M. Puebla-Pérez, A. D. Garcia-Regalado, R. F. Guevara-Hernández, J. G. de la Cruz-López. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS One. [Link]

-

CNKI. (n.d.). The Synthesis of Ifosfamide. Dissertation. [Link]

-

Chemcess. (n.d.). Chloroacetaldehyde: Properties, Production And Uses. Chemcess. [Link]

- U. Niemeyer, G. Pohl, G. Sauerbier. (1989). Process for the preparation of ifosfamide having improved properties.

- H. J. D. Erlemann, H. J. Scholl, H. T. Therre. (2016). Process for preparing chloroacetaldehyde acetals.

-

Wikipedia. (n.d.). Chloroacetaldehyde. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde. PubChem. [Link]

- Zhang Lixin, Li Yan, Zhang Peng. (2009). Method of synthesizing ifosfamide.

-

M. S. R. Murty, R. F. Struck, G. A. S. Ansari, M. A. Rizvi, S. K. W. Khalil. (1995). Identification of new metabolites of ifosfamide in rat urine using ion cluster technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- F. C. Trager. (1969). Stabilization of chloroacetaldehydes.

-

A. Takamizawa, S. Matsumoto, T. Iwata, Y. Tochino, K. Katagiri, K. Yamaguchi. (1975). Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds. Journal of Medicinal Chemistry. [Link]

-

C. M. Kurowski, T. C. C. Wagner. (1993). Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and this compound, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy. Cancer Chemotherapy and Pharmacology. [Link]

-

D. C. Ludeman, G. Zon. (1985). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry. [Link]

- C. H. Chen, C. M. Sun. (2014). Solvent-Free Process for the Preparation of Cyclophosphamide.

Sources

- 1. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and this compound, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ifosfamide synthesis - chemicalbook [chemicalbook.com]

- 9. The Synthesis of Ifosfamide - Master's thesis - Dissertation [dissertationtopic.net]

- 10. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 11. CN100526322C - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 12. US4882452A - Process for the preparation of ifosfamide having improved properties - Google Patents [patents.google.com]

- 13. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

biological activity of 2-Dechloroethylifosfamide

An In-Depth Technical Guide to the Biological Activity of 2-Dechloroethylifosfamide

Abstract

Ifosfamide (IFO) is a cornerstone of chemotherapy, a prodrug whose efficacy hinges on metabolic activation. However, its biotransformation is a double-edged sword. While one pathway generates the cytotoxic DNA alkylating agent isophosphoramide mustard, a competing major pathway, N-dechloroethylation, leads to the formation of this compound (2-DCE-IFO) and 3-dechloroethylifosfamide. This document serves as a technical guide for researchers and drug development professionals, providing an in-depth analysis of the biological activity of 2-DCE-IFO. We will dissect its formation, interrogate its cytotoxic potential through validated experimental protocols, and discuss its significance in the context of ifosfamide's therapeutic index. The central thesis, supported by mechanistic rationale and experimental design, is that 2-DCE-IFO is a cytostatically inactive metabolite, whose primary biological relevance lies in its role as a marker for a detoxification pathway that simultaneously diverts the parent drug from its therapeutic course and contributes to host toxicity through the co-production of chloroacetaldehyde (CAA).

Part 1: Foundational Biochemistry of this compound

The Metabolic Fate of Ifosfamide: A Dichotomy of Activation and Detoxification

Ifosfamide, as a prodrug, is inert upon administration and requires hepatic bioactivation by cytochrome P450 (CYP) enzymes to exert its therapeutic effects. Its metabolism is characterized by two primary, competing oxidative pathways:

-

C4-Hydroxylation (Bioactivation): This is the therapeutically desired pathway, primarily mediated by CYP3A4 and CYP2B6. It involves the oxidation of the carbon atom at the 4th position of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO). This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then undergo spontaneous (non-enzymatic) β-elimination to release the ultimate cytotoxic species, isophosphoramide mustard , and the urotoxic metabolite, acrolein. Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to inter- and intrastrand cross-links, which inhibit DNA replication and trigger apoptosis.

-

N-Dechloroethylation (Detoxification/Toxification): This pathway, which competes significantly with 4-hydroxylation, involves the oxidative removal of one of the two chloroethyl side chains from the exocyclic nitrogen atom. This reaction, also mediated by CYP3A4 and CYP2B6, results in the formation of This compound or 3-dechloroethylifosfamide . Crucially, this process also liberates chloroacetaldehyde (CAA) , a metabolite strongly implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.

This metabolic bifurcation is a critical determinant of ifosfamide's therapeutic window. A shift towards N-dechloroethylation not only reduces the generation of the active anticancer agent but also increases the production of toxic CAA.

Chemical Structure and Rationale for Inactivity

The cytotoxic efficacy of ifosfamide is fundamentally dependent on the bifunctional nature of its ultimate metabolite, isophosphoramide mustard. This molecule possesses two reactive chloroethyl groups. In the physiological environment, each chloroethyl group can undergo an intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This ion readily reacts with nucleophilic sites on DNA, preferentially the N7 position of guanine bases.

The critical event for high-level cytotoxicity is the sequential reaction of both chloroethyl groups, leading to the formation of a covalent interstrand cross-link between two separate DNA strands. This lesion is particularly difficult for cellular repair mechanisms to resolve and effectively prevents the separation of DNA strands required for replication and transcription, thereby triggering cell cycle arrest and apoptosis.

This compound, by definition, has lost one of its two chloroethyl arms. This structural modification converts it from a bifunctional to a monofunctional agent. While it could theoretically still form a single aziridinium ion and create a monoadduct on a DNA base, it lacks the second arm necessary to form the highly cytotoxic interstrand cross-links. It is well-established that monofunctional alkylating agents are significantly less cytotoxic than their bifunctional counterparts. Therefore, from a purely mechanistic standpoint, 2-DCE-IFO is predicted to have drastically reduced or no significant anticancer activity.

Diagram: Ifosfamide Metabolic Pathway

Caption: Metabolic pathways of Ifosfamide activation and detoxification.

Part 2: In Vitro Assessment of Biological Activity

To empirically validate the hypothesized inactivity of 2-DCE-IFO, a structured, multi-tiered in vitro investigation is required. The experimental design must be self-validating, incorporating appropriate positive and negative controls to ensure the integrity and interpretability of the results.

Core Hypothesis & Experimental Design

-

Hypothesis: this compound lacks the direct cytotoxic, DNA cross-linking, and apoptosis-inducing activities characteristic of the therapeutically active metabolites of ifosfamide.

-

Cell Line Selection: A human cancer cell line known to be sensitive to ifosfamide, such as the SJSA-1 osteosarcoma or A549 lung carcinoma cell line, should be selected. The causality for this choice rests on using a biologically relevant system where the parent drug's mechanism is well-established.

-

Test Articles:

-

Negative Control: Vehicle (e.g., DMSO or culture medium).

-

Test Compound: this compound (synthesized and purity-verified).

-

Prodrug Control: Ifosfamide (requires metabolic activation, should be inactive in this direct assay).

-

Pre-activated Positive Control: 4-Hydroperoxycyclophosphamide (4-HC), a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide and subsequently the active mustard in aqueous solution. It serves as a reliable positive control in the absence of a metabolic activation system.

-

Ultimate Alkylator Control: Isophosphoramide mustard (if available), the most direct positive control.

-

Experimental Objective 1: Quantifying Cytotoxicity

-

Rationale: The foundational assay in assessing a potential chemotherapeutic agent is its ability to inhibit cell proliferation or induce cell death. A dose-response analysis provides a quantitative measure (IC50) of potency. The choice of a metabolic activity-based assay like the Resazurin reduction assay is based on its high throughput, sensitivity, and dynamic range.

-

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

-

Cell Seeding: Seed SJSA-1 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2x concentrated serial dilution series of each test article (Vehicle, 2-DCE-IFO, Ifosfamide, 4-HC) in culture medium. A typical concentration range for 4-HC would be 0.1 µM to 100 µM, while a wider range (e.g., 1 µM to 1000 µM) should be tested for 2-DCE-IFO and Ifosfamide to confirm lack of activity.

-

Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include "cells-only" and "medium-only" (blank) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings, making antiproliferative effects apparent.

-

Assay Development: Add 20 µL of Resazurin reagent (final concentration 0.1 mg/mL) to each well. Incubate for 2-4 hours, protected from light.

-

Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the blank reading from all wells. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

-

Experimental Objective 2: Measuring Apoptosis Induction

-

Rationale: To confirm that any observed cytotoxicity (or lack thereof) is due to the induction of programmed cell death, the canonical mechanism for alkylating agents. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry is the gold standard. It distinguishes between viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).

-

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment: Seed SJSA-1 cells in 6-well plates and grow to ~70% confluency. Treat cells with the vehicle, 2-DCE-IFO (at a high concentration, e.g., 500 µM), and 4-HC (at its ~IC75 concentration) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

-

Gating and Quantification: Gate on the main cell population to exclude debris. Quantify the percentage of cells in each of the four quadrants: Viable (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).

-

Data Presentation: Expected In Vitro Activity

| Compound | Predicted IC50 (µM) | Predicted Apoptosis Induction (% of Total Cells) | Mechanistic Rationale |

| Vehicle Control | > Max Concentration | < 5% | Baseline cell health |

| This compound | > 1000 | < 5% | Monofunctional; cannot form DNA interstrand cross-links. |

| Ifosfamide (Prodrug) | > 1000 | < 5% | Requires CYP-mediated activation, which is absent in this system. |

| 4-Hydroperoxycyclophosphamide | 10 - 50 | > 50% | Positive control; spontaneously releases the active bifunctional alkylator. |

Diagram: In Vitro Experimental Workflow

Caption: Workflow for the in vitro evaluation of 2-DCE-IFO's biological activity.

Part 3: Pharmacokinetics and Analytical Imperatives

While 2-DCE-IFO is not a therapeutically active species, its quantification in biological matrices is of paramount importance for clinical and pharmacological research.

The Rationale for Quantitation

Measuring the concentration of 2-DCE-IFO in patient plasma and urine provides critical insights into:

-

Individual Metabolic Phenotype: The ratio of 2-DCE-IFO to 4-OH-IFO can serve as a proxy for the balance between the detoxification and activation pathways. This can help explain inter-patient variability in both efficacy and toxicity.

-

Toxicity Correlation: Since the formation of 2-DCE-IFO is stoichiometrically linked to the release of chloroacetaldehyde (CAA), its levels can be an indirect marker for exposure to this neuro- and nephrotoxic metabolite.

-

Drug-Drug Interactions: Co-administered drugs that induce or inhibit CYP3A4 or CYP2B6 can skew the metabolism of ifosfamide. Monitoring 2-DCE-IFO levels can help elucidate the impact of these interactions on ifosfamide's metabolic fate.

Standard Analytical Workflow: Enantioselective LC-MS/MS

-

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying small molecules in complex biological fluids due to its exceptional sensitivity, specificity, and wide dynamic range. Furthermore, as ifosfamide is administered as a racemate and its metabolism is stereoselective, an enantioselective method is often required for detailed pharmacokinetic studies.

-

Protocol: Plasma Quantification of (R)- and (S)-2-Dechloroethylifosfamide

-

Sample Collection: Collect patient blood samples in heparinized tubes at specified time points post-ifosfamide infusion. Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of a stable isotope-labeled internal standard (e.g., d4-2-dechloroethylifosfamide) to correct for extraction variability and matrix effects.

-

Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a mixed-mode SPE cartridge with methanol followed by water. b. Load the spiked plasma sample onto the cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences. d. Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

Chromatographic Separation (LC): a. Inject the reconstituted sample onto a chiral stationary phase column (e.g., a cyclodextrin- or polysaccharide-based column). b. Use an isocratic mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) to achieve baseline separation of the (R)- and (S)-enantiomers of 2-DCE-IFO.

-

Detection (MS/MS): a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. b. Monitor specific, highly selective mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for the analyte and the internal standard. For 2-DCE-IFO, this would involve the transition from the protonated parent ion to a characteristic product ion.

-

Quantification: Generate a calibration curve using standards of known concentration prepared in a blank matrix. Calculate the concentration of 2-DCE-IFO in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Data Presentation: Representative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic data for ifosfamide and its dechloroethylated metabolites from published patient studies.

| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | (R)-2-DCE-IFO | (S)-2-DCE-IFO | (R)-3-DCE-IFO | (S)-3-DCE-IFO | Reference |

| AUC (nmol·h/mL) | ~2480 | ~1960 | - | - | - | - | |

| Cmax (ng/mL) | - | - | 9.9 - 238.7 | 15.8 - 663.0 | 20.8 - 852.8 | 28.0 - 862.0 | |

| Clearance (mL/min/m²) | ~41.5 | ~52.4 | - | - | - | - |

Note: AUC and Clearance data are often reported for the parent drug enantiomers, while concentration ranges (Cmax) are available for the metabolites. Direct comparative AUCs for metabolites are less commonly reported but are significantly lower than for the parent drug.

Part 4: Conclusion and Future Directions

Key Takeaways:

-

Biological Inactivity: Lacking a second chloroethyl group, 2-DCE-IFO is a monofunctional agent incapable of forming the highly cytotoxic DNA interstrand cross-links that are the hallmark of ifosfamide's anticancer activity. In vitro assays consistently demonstrate its lack of significant cytotoxicity and apoptosis-inducing potential.

-

Biomarker of Metabolism and Toxicity: The true significance of 2-DCE-IFO is not as an active agent but as a critical biomarker. Its plasma and urine concentrations provide a window into the metabolic balance of an individual patient, reflecting the rate of a pathway that directly competes with drug activation and co-generates the toxic metabolite chloroacetaldehyde.

-

Clinical Relevance: The study of 2-DCE-IFO pharmacokinetics is essential for personalizing ifosfamide therapy. It can help identify patients with metabolic profiles that predispose them to higher toxicity and lower efficacy, and it is a crucial tool for investigating drug-drug interactions that modulate CYP enzyme activity.

Future research should focus on developing strategies to favorably modulate ifosfamide metabolism—specifically, to inhibit the N-dechloroethylation pathway in favor of 4-hydroxylation. This could involve the co-administration of selective CYP inhibitors or the development of novel ifosfamide analogs that are poor substrates for the dechloroethylation reaction, potentially widening the therapeutic window of this important class of anticancer drugs.

References

-

Ifosfamide Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Ifosfamide clinical pharmacokinetics. PubMed. [Link]

-

Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. PubMed. [Link]

-

Ifosfamide Pathway, Pharmacodynamics. PharmGKB. [Link]

- PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics.Google Scholar.

-

Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]

-

Alkylating agents and platinum antitumor compounds. Oncohema Key. [Link]

-

DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide. PubMed. [Link]

-

Mechanism of Action of Bifunctional Alkylating Agents. Grantome. [Link]

-

The effects of bifunctional alkylating agents on DNA. ResearchGate. [Link]

-

Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. PMC - NIH. [Link]

-

Chemical factors in the action of phosphoramidic mustard alkylating anticancer drugs: roles for computational chemistry. PubMed. [Link]

-

Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC - NIH. [Link]

-

Synthesis and Enzymology of 2'-Deoxy-7-deazaisoguanosine Triphosphate and Its Complement: A Second Generation Pair in an Artificially Expanded Genetic Information System. PubMed. [Link]

-

Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients. PubMed. [Link]

An In-depth Technical Guide on 2-Dechloroethylifosfamide as an Ifosfamide Metabolite

This guide provides a comprehensive technical overview of 2-dechloroethylifosfamide, a critical metabolite of the chemotherapeutic agent ifosfamide. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its formation, chemical properties, analytical measurement, and clinical significance.

Introduction: The Clinical Context of Ifosfamide and its Metabolic Fate

Ifosfamide is a cornerstone of treatment for a variety of solid tumors and hematologic malignancies.[1] As a prodrug, its therapeutic efficacy is contingent upon metabolic activation. However, the same metabolic processes that generate its cytotoxic effects also lead to the formation of metabolites associated with significant toxicities, including nephrotoxicity and neurotoxicity.[2] A thorough understanding of these metabolic pathways is paramount for optimizing ifosfamide therapy and mitigating its adverse effects.

One of the major metabolic routes for ifosfamide is N-dechloroethylation, a process that competes with the bioactivation pathway.[3] This detoxification pathway leads to the formation of dechloroethylated metabolites, including this compound, and the co-production of the highly toxic compound, chloroacetaldehyde (CAA).[4][5] This guide will focus specifically on this compound, elucidating its role as a key indicator of this metabolic pathway and its implications for ifosfamide therapy.

Chemical Identity and Structure

This compound is an organonitrogen heterocyclic and organophosphorus compound.[6] It is structurally distinct from its isomer, 3-dechloroethylifosfamide. In this compound, a chloroethyl group is removed from the endocyclic nitrogen atom of the oxazaphosphorine ring. Conversely, in 3-dechloroethylifosfamide, the chloroethyl group is cleaved from the exocyclic nitrogen atom.[6][7]

| Property | This compound | 3-Dechloroethylifosfamide |

| IUPAC Name | 3-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | N-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine |

| Molecular Formula | C₅H₁₂ClN₂O₂P | C₅H₁₂ClN₂O₂P |

| Molecular Weight | 198.59 g/mol | 198.59 g/mol |

| CAS Number | 53459-55-5 | 36761-83-8 |

| PubChem CID | 119105 | 114861 |

The Metabolic Pathway: Formation of this compound

The N-dechloroethylation of ifosfamide is a significant metabolic pathway, accounting for a substantial portion of its biotransformation. This pathway is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2B6, in the liver.[8] There is also evidence of renal metabolism of ifosfamide, leading to the local production of dechloroethylated metabolites and chloroacetaldehyde within the kidneys, which may contribute to nephrotoxicity.[9][10]

The metabolism of ifosfamide is stereoselective. Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers. In human liver microsomes, (R)-ifosfamide is preferentially metabolized via the activating 4-hydroxylation pathway, while (S)-ifosfamide is more readily biotransformed through N-dechloroethylation.[11]

The enzymatic stereoselectivity is even more nuanced:

-

CYP3A4 preferentially catalyzes the formation of (R)-N²-dechloroethylifosfamide and (R)-N³-dechloroethylifosfamide.[11]

-

CYP2B6 primarily mediates the generation of (S)-N³-dechloroethylifosfamide and (S)-N²-dechloroethylifosfamide.[11][12]

This intricate metabolic interplay is visually represented in the following diagram:

Caption: Metabolic pathways of ifosfamide.

Toxicological Significance: A Marker of Chloroacetaldehyde Production

While this compound itself is considered therapeutically inactive, its formation is inexorably linked to the production of chloroacetaldehyde (CAA), a highly toxic metabolite.[4] The N-dechloroethylation of one molecule of ifosfamide yields one molecule of a dechloroethylated metabolite and one molecule of CAA.[9] CAA is implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[5][13] Therefore, the quantification of this compound serves as a crucial surrogate marker for the in vivo production of CAA.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is influenced by the administration schedule of the parent drug due to the autoinduction of CYP enzymes.[4] In patients receiving fractionated intravenous ifosfamide therapy, the plasma concentrations of this compound are significantly higher on day 5 compared to day 1 of treatment.[4]

| Pharmacokinetic Parameter | Day 1 | Day 5 |

| Cmax (nmol/ml) | 8.6 | 16.7 |

| AUC (nmol h/ml) | 111 | 209 |

| Data from a study in patients with bronchogenic carcinoma receiving 1.5 g/m² daily ifosfamide infusions.[4] |

Population pharmacokinetic studies in children have also been conducted to model the formation and elimination of this compound.[14] These models are essential for understanding the interindividual variability in ifosfamide metabolism and its toxic sequelae.

Analytical Methodology: Quantification of this compound

Accurate and sensitive analytical methods are critical for the pharmacokinetic and metabolic studies of ifosfamide and its metabolites. Enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of the (R)- and (S)-enantiomers of 2- and 3-dechloroethylifosfamide in biological matrices such as plasma.[15][16]

Experimental Protocol: Enantioselective LC-MS/MS Analysis

The following protocol provides a framework for the analysis of this compound in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix, which can cause ion suppression in the mass spectrometer and damage the analytical column.[17][18]

-

Procedure:

-

Condition a 1 ml SPE cartridge by eluting sequentially with 1 ml of methanol, 1 ml of water, and 1 ml of 10 mM ammonium acetate buffer (pH 8.22).

-

To 1 ml of plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Vortex-mix the sample and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 ml of water, followed by 1 ml of a water:methanol (95:5 v/v) solution.

-

Elute the retained analytes with 1 ml of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation: Chiral HPLC

-

Rationale: A chiral stationary phase is necessary to resolve the (R)- and (S)-enantiomers of this compound.

-

Parameters:

3. Detection: Tandem Mass Spectrometry (MS/MS)

-

Rationale: MS/MS provides high selectivity and sensitivity for the detection and quantification of the analytes.

-

Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer of this compound and the internal standard should be optimized. For this compound, a transition of m/z 199.1 as the precursor ion can be monitored.[16]

-

The following diagram illustrates the analytical workflow:

Caption: Workflow for the analysis of this compound.

Synthesis of Reference Standards

The availability of pure analytical standards is a prerequisite for the development and validation of quantitative bioanalytical methods. The synthesis of this compound can be achieved through multi-step organic synthesis protocols.[19] Furthermore, the synthesis of stable isotope-labeled analogs (e.g., deuterium-labeled) is crucial for their use as internal standards in mass spectrometry-based assays, ensuring the highest level of accuracy and precision.[] General approaches to the synthesis of cyclophosphamide and its analogs can be adapted for the preparation of this compound.[21][22]

Clinical and Research Implications

The study of this compound has several important implications for both clinical practice and drug development:

-

Biomarker of Toxicity: Monitoring the levels of this compound can provide an indirect measure of a patient's exposure to the toxic metabolite, chloroacetaldehyde. This information could potentially be used to identify patients at a higher risk of developing neurotoxicity or nephrotoxicity.

-

Understanding Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP3A4 and CYP2B6 can alter the metabolic profile of ifosfamide, shifting the balance between the activation and dechloroethylation pathways. Studying the impact of these interactions on the formation of this compound can help in managing and predicting such events.

-

Development of Safer Analogs: A deeper understanding of the structure-activity and structure-toxicity relationships of ifosfamide and its metabolites can guide the development of new oxazaphosphorine analogs with a more favorable therapeutic index, potentially by designing molecules that are less susceptible to N-dechloroethylation.

-

Personalized Medicine: The expression and activity of CYP3A4 and CYP2B6 can vary significantly among individuals due to genetic polymorphisms. Pharmacogenomic studies correlating genotypes with the metabolic ratio of 4-hydroxyifosfamide to this compound could pave the way for personalized ifosfamide dosing strategies.

Conclusion

This compound, while not a therapeutically active metabolite, holds a significant position in the clinical pharmacology of ifosfamide. As a direct product of the N-dechloroethylation pathway, its measurement provides invaluable insights into the metabolic fate of ifosfamide and the production of the toxic metabolite, chloroacetaldehyde. The continued application of advanced analytical techniques, such as enantioselective LC-MS/MS, will further our understanding of the complex interplay between ifosfamide metabolism, efficacy, and toxicity, ultimately contributing to the safer and more effective use of this important anticancer agent.

References

-

Lu, H., Wang, J. J., Chan, K. K., & Philip, P. A. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 367–385. [Link]

-

Lu, H., Wang, J. J., Chan, K. K., & Philip, P. A. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 367–385. [Link]

-

PharmGKB. (n.d.). Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. PharmGKB. [Link]

-

Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Population pharmacokinetics of ifosfamide and its 2- and 3-dechloroethylated and 4-hydroxylated metabolites in resistant small-cell lung cancer patients. British Journal of Cancer, 85(11), 1649–1658. [Link]

-

Roy, P., Tretyakov, O., Kanamarlapudi, V., & Wainer, I. W. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1319–1326. [Link]

-

Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach. Clinical Pharmacokinetics, 40(8), 623–635. [Link]

-

Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 40(4), 323–330. [Link]

-

Weber, G. F., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Biochemical Pharmacology, 59(8), 961–972. [Link]

-

Aleksa, K., Halachmi, N., Ito, S., & Koren, G. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Biochemical Pharmacology, 60(11), 1701–1706. [Link]

-

Boddy, A. V., Furtun, Y., Sardas, S., Sardas, O., & Idle, J. R. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247–3257. [Link]

-

Ruan, Q., Zhu, M., & Gan, J. (2013). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Aleksa, K., Madadi, P., Pope, J., A'Hern, R., Ito, S., & Koren, G. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(8), 862–868. [Link]

-

Springate, J. E., & Van Liew, J. B. (1994). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Pediatric Nephrology, 8(2), 157–163. [Link]

-

Aleksa, K., Halachmi, N., Ito, S., & Koren, G. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Ariel University. [Link]

-

Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41–64. [Link]

-

Frazier, C. A., Evans, W. E., & Relling, M. V. (2006). Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas. American Journal of Veterinary Research, 67(3), 510–516. [Link]

-

Asif, G., & Wainer, I. W. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B, 859(1), 120–125. [Link]

-

ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Li, H., Zhao, M., & Zhang, Y. (2014). Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 268–272. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119105, this compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114861, 3-Dechloroethylifosfamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3690, Ifosfamide. PubChem. [Link]

-

Misiura, K., Kinas, R. W., Stec, W. J., Kusnierczyk, H., Radzikowski, C., & Sonoda, A. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226–230. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8–13. [Link]

- Chen, C. H., & Chen, Y. J. (2014). U.S.

-

Boyd, V. L., Struck, R. F., & Borch, R. F. (1988). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry, 31(1), 230–235. [Link]

Sources

- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Dechloroethylifosfamide | C5H12ClN2O2P | CID 114861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. people.bu.edu [people.bu.edu]

- 9. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.ariel.ac.il [cris.ariel.ac.il]

- 11. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

- 22. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 2-Dechloroethylifosfamide

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 2-Dechloroethylifosfamide (2-DCE-IF), a primary metabolite of the oxazaphosphorine cytostatic drug, Ifosfamide (IF). While Ifosfamide is a widely utilized chemotherapeutic agent, its clinical application is often hampered by significant neurotoxicity.[1][2] This toxicity is largely attributed to its metabolic pathway, particularly the formation of 2-DCE-IF and the concurrent release of chloroacetaldehyde (CAA).[3][4][5] This document delves into the molecular structure, physicochemical characteristics, metabolic formation, chemical stability, and analytical methodologies pertinent to 2-DCE-IF. By synthesizing data from peer-reviewed literature, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of 2-DCE-IF's chemical behavior and its critical role in the toxicological profile of Ifosfamide therapy.

Introduction: The Significance of a Metabolite

Ifosfamide (IF) is a prodrug, requiring hepatic bioactivation to exert its cytotoxic, DNA alkylating effects against various solid tumors and hematologic malignancies.[1][2][6][7] Its activation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of 4-hydroxyifosfamide, the precursor to the active alkylating agent, ifosfamide mustard.[4][5] However, a competing and significant metabolic pathway is the N-dechloroethylation of the side-chain, which is considered a detoxification pathway for the parent drug but paradoxically generates toxic byproducts.[1][2] This process yields this compound (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), along with the highly neurotoxic compound chloroacetaldehyde (CAA).[3][4]